molecular formula C14H14N2O B10843100 3-Isopropoxy-9H-beta-carboline

3-Isopropoxy-9H-beta-carboline

Cat. No.: B10843100
M. Wt: 226.27 g/mol
InChI Key: AKHQVIZELNFWSQ-UHFFFAOYSA-N
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Description

3-Isopropoxy-9H-beta-carboline is a synthetic compound belonging to the beta-carboline family, which is known for its diverse biological activities. Beta-carbolines are a class of heterocyclic compounds that incorporate a tricyclic 9H-pyrido[3,4-b]indole framework. These compounds are found in various natural sources, including plants, marine organisms, and mammals .

Preparation Methods

Chemical Reactions Analysis

3-Isopropoxy-9H-beta-carboline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride .

    Oxidation: This reaction can convert this compound into its corresponding ketone or aldehyde derivatives.

    Reduction: This reaction can reduce the compound to its corresponding alcohol or amine derivatives.

    Substitution: This reaction can introduce various functional groups into the beta-carboline framework, such as halogens, alkyl groups, or aryl groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield a carboxylic acid derivative, while reduction with lithium aluminum hydride can yield an alcohol derivative .

Comparison with Similar Compounds

3-Isopropoxy-9H-beta-carboline is part of a larger family of beta-carboline compounds, which includes harmane, harmine, and harmaline . These compounds share a similar tricyclic structure but differ in their functional groups and biological activities.

    Harmane: Known for its sedative and antidepressant effects.

    Harmine: Exhibits antitumor and neuroprotective activities.

    Harmaline: Used for its hallucinogenic properties and potential therapeutic effects in Parkinson’s disease.

Compared to these compounds, this compound is unique due to its isopropoxy group, which may confer distinct biological activities and pharmacokinetic properties .

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and diverse biological activities make it a valuable tool in chemistry, biology, medicine, and industry. Continued research into its synthesis, chemical reactions, and mechanisms of action will further enhance our understanding of this intriguing compound.

Properties

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

3-propan-2-yloxy-9H-pyrido[3,4-b]indole

InChI

InChI=1S/C14H14N2O/c1-9(2)17-14-7-11-10-5-3-4-6-12(10)16-13(11)8-15-14/h3-9,16H,1-2H3

InChI Key

AKHQVIZELNFWSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC=C2C(=C1)C3=CC=CC=C3N2

Origin of Product

United States

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